molecular formula C13H14ClN3O3 B7951055 Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Cat. No.: B7951055
M. Wt: 295.72 g/mol
InChI Key: VGLADNZOIGWERU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a chloro group, an amino group, and a methoxyphenyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with ethyl cyanoacetate and 4-methoxyphenylhydrazine.

  • Reaction Conditions: The reaction involves heating the starting materials in an acidic medium, often using hydrochloric acid, to facilitate the formation of the pyrazole ring.

  • Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis is scaled up using reactors designed to handle larger volumes of reactants.

  • Continuous Flow Processes: Continuous flow chemistry can be employed to enhance the efficiency and safety of the production process.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the chloro group into a more reactive species.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution Reagents: Various nucleophiles, such as alkyl halides, can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids and ketones.

  • Reduction Products: Reduction can produce amines and alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of alkylated derivatives.

Scientific Research Applications

Chemistry: Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound in the development of new drugs.

Medicine: Research has explored its use in the treatment of various diseases, such as cancer and inflammatory conditions. Its derivatives have shown promise in preclinical studies.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in a wide range of applications.

Mechanism of Action

The mechanism by which Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrazole-3-carboxylate: This compound differs in the position of the methoxy group on the phenyl ring.

  • Ethyl 5-amino-1-(4-methoxyphenyl)-3-carboxylate: This compound lacks the chloro group present in Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate.

Uniqueness: this compound is unique due to the presence of both the chloro and amino groups, which can significantly influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-13(18)11-10(14)12(15)17(16-11)8-4-6-9(19-2)7-5-8/h4-7H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLADNZOIGWERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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